molecular formula C13H8F3N3OS B2668658 2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 893989-63-4

2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

Cat. No.: B2668658
CAS No.: 893989-63-4
M. Wt: 311.28
InChI Key: RLTMIOBTCLBLSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide typically involves a multicomponent approach. One common method includes the use of N-Boc-N-propargylthiazol-2-amines, carbon monoxide, a secondary amine, and oxygen under the catalysis of a PdI2/KI system . The reaction conditions involve heating at 100°C under 20 atm of a 4:1 mixture of CO-air, leading to the formation of the desired product in yields up to 87% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable catalytic systems and readily available starting materials suggests potential for industrial synthesis. The PdI2/KI catalytic system is particularly noted for its versatility and efficiency in carbonylation reactions .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[2,1-b]thiazole derivatives, which retain the trifluoromethyl and phenylacetamide functionalities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature distinguishes it from other imidazo[2,1-b]thiazole derivatives and contributes to its potent biological activities .

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3OS/c14-13(15,16)11(20)17-9-3-1-8(2-4-9)10-7-19-5-6-21-12(19)18-10/h1-7H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTMIOBTCLBLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CSC3=N2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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